molecular formula C18H16ClN3O3 B11271119 N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11271119
M. Wt: 357.8 g/mol
InChI Key: VNJVTYCJCYTLOS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the quinazolinone moiety and the substituted phenyl group in its structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate chloro and methoxy-substituted benzene derivatives.

    Amide Bond Formation: The final step involves coupling the substituted phenyl group with the quinazolinone core through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the quinazolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl-substituted derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Potential use in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the substituted phenyl group may enhance binding affinity and specificity. Pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-4-oxoquinazoline-3-carboxamide: Similar structure with a carboxamide group instead of a propanamide group.

    N-(3-chloro-4-methoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific substitution pattern and the presence of both the quinazolinone and substituted phenyl moieties. This combination may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H16ClN3O3/c1-25-16-7-6-12(10-14(16)19)21-17(23)8-9-22-11-20-15-5-3-2-4-13(15)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23)

InChI Key

VNJVTYCJCYTLOS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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